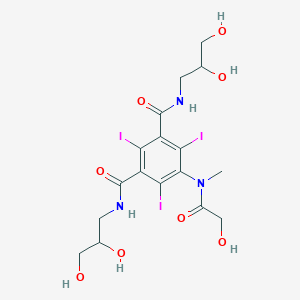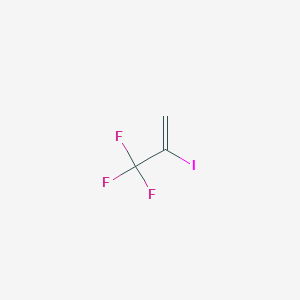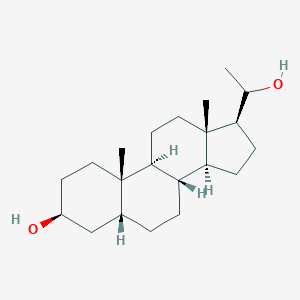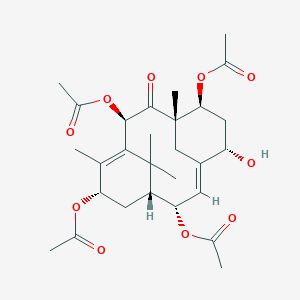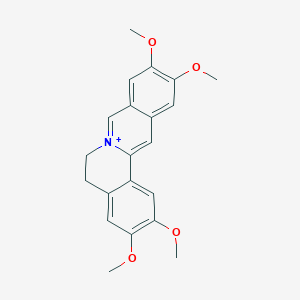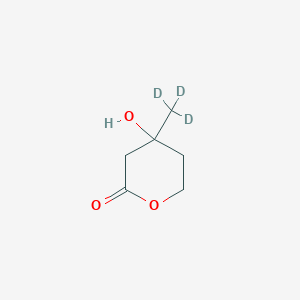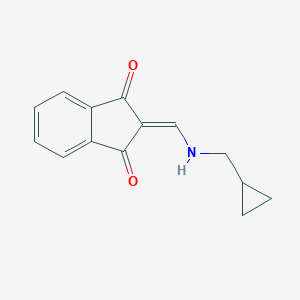
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-, also known as CAY10650, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
生化和生理效应
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been found to have various biochemical and physiological effects. In cancer cells, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer growth. In neurons, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been found to protect against oxidative stress and inflammation, which are common causes of neurodegenerative diseases. In inflammatory cells, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has several advantages for lab experiments, including its high purity and yield, its potential applications in various fields, and its ability to inhibit cancer growth, protect neurons, and reduce inflammation. However, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- also has some limitations, including its limited solubility in water, its potential toxicity at high concentrations, and its unknown long-term effects.
未来方向
There are several future directions for the research on 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-. One direction is to further investigate its mechanism of action and its potential applications in various fields, including cancer research, neuroprotection, and inflammation. Another direction is to develop more efficient synthesis methods and to optimize the conditions for the synthesis of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-. Additionally, future studies should focus on the safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-, as well as its long-term effects. Overall, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has the potential to be a valuable tool in scientific research and to contribute to the development of new therapies for various diseases.
合成方法
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminocyclopropylmethanol with 1H-indene-1,3(2H)-dione in the presence of a catalyst to produce the desired compound. The synthesis method has been optimized to yield high purity and high yield of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroprotection, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been found to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases. In inflammation, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
属性
CAS 编号 |
104582-17-4 |
|---|---|
产品名称 |
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- |
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one |
InChI |
InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2 |
InChI 键 |
USRCVHFVXYMVHD-UHFFFAOYSA-N |
手性 SMILES |
C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |
SMILES |
C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O |
规范 SMILES |
C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |
同义词 |
2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



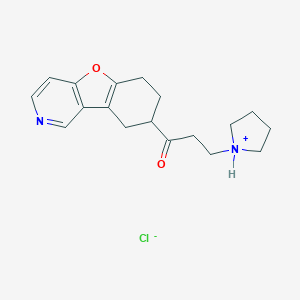
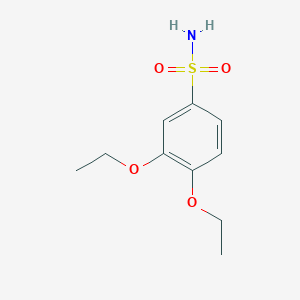
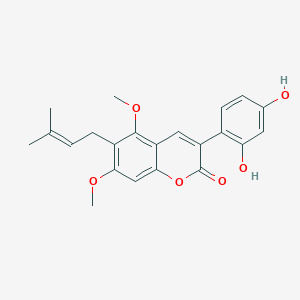
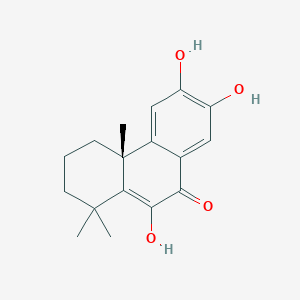
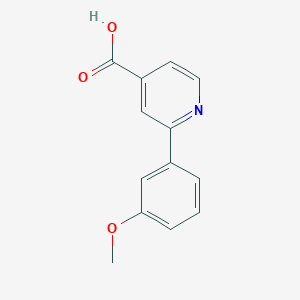
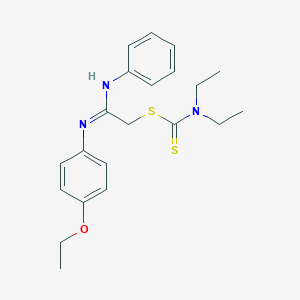
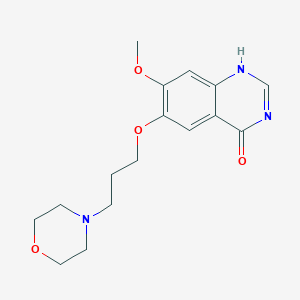
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
